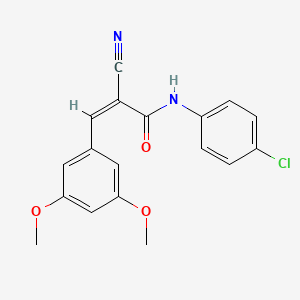
(Z)-N-(4-クロロフェニル)-2-シアノ-3-(3,5-ジメトキシフェニル)プロプ-2-エンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-(4-chlorophenyl)-2-cyano-3-(3,5-dimethoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C18H15ClN2O3 and its molecular weight is 342.78. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(4-chlorophenyl)-2-cyano-3-(3,5-dimethoxyphenyl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(4-chlorophenyl)-2-cyano-3-(3,5-dimethoxyphenyl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
生物活性
(Z)-N-(4-chlorophenyl)-2-cyano-3-(3,5-dimethoxyphenyl)prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
The biological activity of (Z)-N-(4-chlorophenyl)-2-cyano-3-(3,5-dimethoxyphenyl)prop-2-enamide has been explored primarily in the context of its effects on cancer cell lines and its potential as an anti-inflammatory agent.
1. Anticancer Activity
Several studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest at G1 phase |
| A549 (Lung Cancer) | 10.0 | Inhibition of proliferation |
Data from multiple studies indicate a consistent pattern of anticancer activity across different cell lines.
2. Anti-inflammatory Properties
In addition to its anticancer properties, (Z)-N-(4-chlorophenyl)-2-cyano-3-(3,5-dimethoxyphenyl)prop-2-enamide has shown potential as an anti-inflammatory agent. Research indicates that it may inhibit the production of pro-inflammatory cytokines.
Case Study: Inhibition of Cytokine Production
A study conducted on lipopolysaccharide-stimulated macrophages demonstrated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6, suggesting a potent anti-inflammatory effect.
The mechanisms underlying the biological activity of this compound involve several pathways:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Cell Cycle Regulation : It alters cyclin-dependent kinase activity, resulting in G1 phase arrest.
- Cytokine Modulation : By suppressing NF-kB signaling pathways, it reduces inflammation-related cytokine production.
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of related compounds, revealing that modifications to the phenyl rings can enhance potency and selectivity. For instance, substitution patterns on the 3,5-dimethoxyphenyl group have been shown to significantly influence both anticancer and anti-inflammatory activities.
特性
IUPAC Name |
(Z)-N-(4-chlorophenyl)-2-cyano-3-(3,5-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-23-16-8-12(9-17(10-16)24-2)7-13(11-20)18(22)21-15-5-3-14(19)4-6-15/h3-10H,1-2H3,(H,21,22)/b13-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYQIGDKWLBVOU-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














